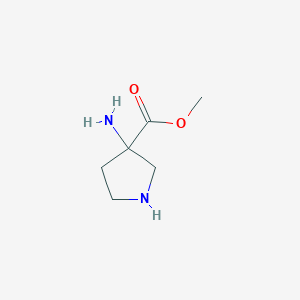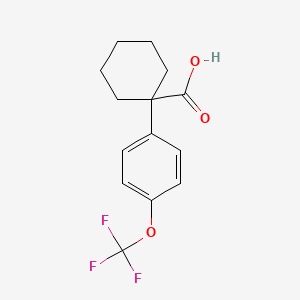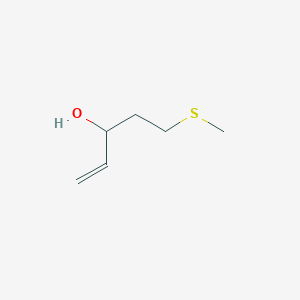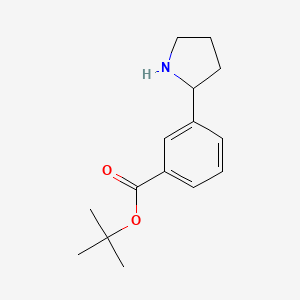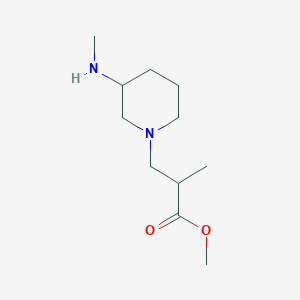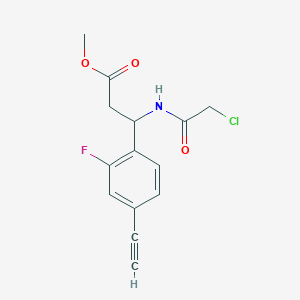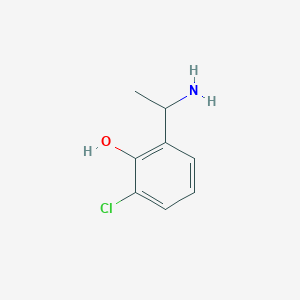
2-(1-Aminoethyl)-6-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-6-chlorophenol is an organic compound characterized by the presence of an amino group, an ethyl group, and a chlorophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-6-chlorophenol typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 6-chlorophenol.
Aminoethylation: The 6-chlorophenol is then reacted with ethyleneimine under acidic conditions to introduce the aminoethyl group, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a continuous flow reactor for the chlorination step to maintain controlled reaction conditions.
Automated Aminoethylation: Automated systems for the aminoethylation step to ensure precise addition of reagents and optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Phenol derivatives.
Substitution Products: Hydroxyl, alkoxy, or amino-substituted phenols.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-6-chlorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The chlorophenol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
2-(1-Aminoethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-2-aminophenol: Similar structure but without the ethyl group, affecting its solubility and interaction with biomolecules.
2-(1-Aminoethyl)-4-chlorophenol: Chlorine atom positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 2-(1-Aminoethyl)-6-chlorophenol is unique due to the specific positioning of the aminoethyl and chlorine groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3 |
Clé InChI |
DNSUJHRGQVMRRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


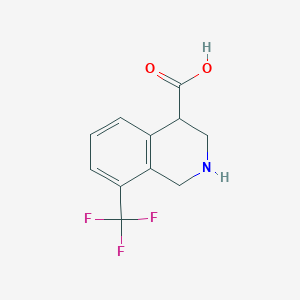
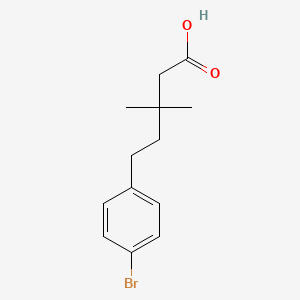

![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
![tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13517226.png)
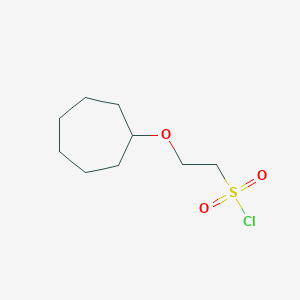
![Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate](/img/structure/B13517241.png)
